Chlorobenzilate

Vue d'ensemble

Description

Chlorobenzilate is a pesticide that was originally developed by Ciba-Geigy and introduced in 1952 . It is primarily used as an acaricide to control mites on citrus trees and other deciduous fruit trees . This compound is a non-systemic pesticide, meaning it works through contact and acts as a neurotoxin, disrupting the functioning of the nervous system . In its pure state, this compound is a colorless to pale yellow solid, but the commercial product is often a brownish liquid .

Applications De Recherche Scientifique

Chlorobenzilate has been extensively studied for its acaricidal properties. It has been used in agricultural research to control mite populations on various crops . In addition to its use in agriculture, this compound has been investigated for its potential effects on non-target organisms, including its toxicity to aquatic invertebrates . Research has also focused on the environmental fate of this compound, including its persistence in soil and water systems .

Mécanisme D'action

Target of Action

Chlorobenzilate is a non-systemic pesticide that primarily targets mites on citrus and deciduous fruit trees . It operates as a neurotoxin, disrupting the functioning of the nervous system of these pests .

Mode of Action

This compound works through contact with the pests. As a neurotoxin, it interferes with the normal functioning of the nervous system, leading to the death of the mites .

Biochemical Pathways

Given its neurotoxic properties, it likely interferes with the transmission of nerve impulses in the pests, disrupting essential physiological processes .

Pharmacokinetics

It is known that this compound is only slightly soluble in water, but miscible with acetone, toluene, and methanol . This suggests that its bioavailability may be influenced by these solvents.

Result of Action

The primary result of this compound’s action is the death of the targeted pests (mites). By disrupting the functioning of their nervous system, this compound effectively controls the mite population on the treated plants .

Action Environment

This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its effectiveness may be reduced in wet conditions due to its low water solubility . Furthermore, it was found to be very toxic to aquatic invertebrates, indicating that its use needs to be carefully managed to prevent contamination of water bodies .

Analyse Biochimique

Biochemical Properties

Chlorobenzilate’s role in biochemical reactions primarily involves its interaction with carboxylesterases . These enzymes cleave the ester linkage of this compound, showing greater activity for this compound than for other compounds . The main metabolite is suggested to be 4,4’-dichlorobenzilic acid .

Cellular Effects

It is known that no residues could be detected in whole blood, liver, kidney, muscle, fat, or brain tissues after five consecutive days of treatment with this compound .

Molecular Mechanism

The molecular mechanism of this compound involves the cleavage of its ester linkage by carboxylesterases . This degradation is inhibited by di-isopropyl phosphorofluoridate . The main metabolite, 4-chlorobenzoic acid, has been qualitatively identified in dog urine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. For instance, a 99-day feeding study with dichlorobenzilic acid in rats was conducted in parallel to the 99-day test with this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, three groups, each containing one male and one female dog, were given 0, 12.8, or 64.1 mg/kg/day for five consecutive days

Metabolic Pathways

This compound is involved in metabolic pathways that involve carboxylesterases . These enzymes cleave the ester linkage of this compound, leading to the production of 4-chlorobenzoic acid .

Transport and Distribution

It is known that no residues could be detected in whole blood, liver, kidney, muscle, fat, or brain tissues after five consecutive days of treatment with this compound .

Méthodes De Préparation

Chlorobenzilate can be synthesized through the esterification of 4,4’-dichlorobenzilic acid with ethanol in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Industrial production methods often involve the use of wettable powders, emulsifiable concentrates, and fumigant strips for smoke generators . The compound is hydrolyzed by strong alkaline media and strong acids .

Analyse Des Réactions Chimiques

Chlorobenzilate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form chlorobenzilic acid.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution . The major products formed from these reactions include chlorobenzilic acid, chlorobenzyl alcohol, and various substituted derivatives .

Comparaison Avec Des Composés Similaires

Chlorobenzilate is often compared to other acaricides, such as chloropropylate . Both compounds were synthesized by F. Häfliger in the Research Laboratories of J. R. Geigy S. A., Basle, Switzerland . While both this compound and chloropropylate exhibit excellent acaricidal activity, this compound is unique in its specific mode of action and its persistence in the environment . Other similar compounds include dicofol and tetradifon, which also act as acaricides but differ in their chemical structures and modes of action .

This compound’s unique properties, including its specific neurotoxic effects and environmental persistence, make it a valuable compound for controlling mite populations, although its use has been restricted due to concerns about its toxicity and environmental impact .

Propriétés

IUPAC Name |

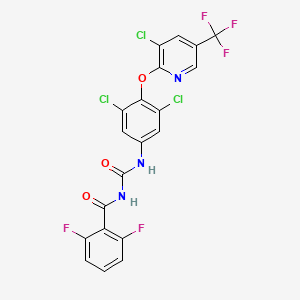

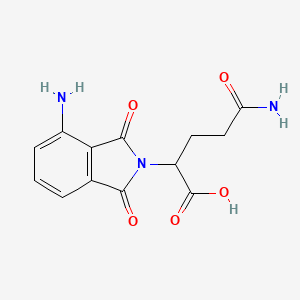

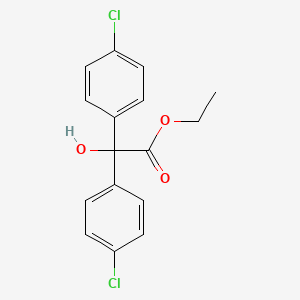

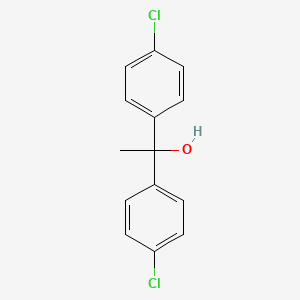

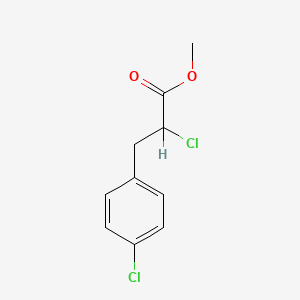

ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O3/c1-2-21-15(19)16(20,11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12/h3-10,20H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPBNVDSDCTNRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O3 | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020299 | |

| Record name | Chlorobenzilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorobenzilate appears as viscous yellow liquid or pale yellow crystals. Light brown crystalline solid. (NTP, 1992), Commercial product is a yellow to brownish liquid; Colorless solid in pure form; [HSDB] Colorless crystalline solid; [MSDSonline], COLOURLESS OR PALE YELLOW CRYSTALS. | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

313 to 316 °F at 0.07 mmHg (NTP, 1992), 146-148 °C at 0.04 mm Hg | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), Solubility at 20 °C: 1 g/kg acetone, dichloromethane, and methanol; 1000 g/kg toluene; 600 g/kg hexane; 700 g/kg 1-octanol, Soluble in most organic solvents, Soluble in most organic solvents, including petroleum oils /Technical/, Soluble to more than 40% in deodorized kerosene, benzene, and methyl alcohol., In water, 13 mg/L at 20 °C, Solubility in water: very poor | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2816 at 68 °F (NTP, 1992) - Denser than water; will sink, (technical 90%) 12,816 at 20/4 °C, Technical product is brownish liquid; density, 1.2816 at 20 °C/d (about 93% pure) /Technical grade/, 1.28 g/cm³ | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2.2e-06 mmHg at 68 °F (NTP, 1992), 0.0000022 [mmHg], 2.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Chlorobenzilate /was/ suspected to be contaminated by DDT and/or its analogs at or near the limit of detection. ..., In 1972, the following components were reported in 13 batches of technical chlorobenzilate: chlorobenzilate 93.8 to 97.3%; ethyl 4-chlorobenzoate 0.23 to 0.47%; 4,4'-dichlorobenzophenone 0.04 to 0.23%; chloropropylate not detected (0.05%); 2,4'-chlorobenzilate less than 0.01%; ethyl ether of chlorobenzilate 0.14 to 0.59%; 2,2'- & 4,4'-dichlorobenzil less than 0.01 to 0.11% combined; & six unknown components 0.38% or less for each. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless solid (pure), Viscous liquid. The commercial product /was/ yellow., Brownish liquid, approx. 90% pure. Pale yellow solid. Technical/, Yellowish viscous oil | |

CAS No. |

510-15-6 | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorobenzilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorobenzilate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROBENZILATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-chloro-.alpha.-(4-chlorophenyl)-.alpha.-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorobenzilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobenzilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROBENZILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H850P004CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

95 to 99 °F (NTP, 1992), 36 to 37.5 °C, 37 °C | |

| Record name | CHLOROBENZILATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROBENZILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1617 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROBENZILATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0749 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Chlorobenzilate primarily acts by disrupting the nervous system of mites. While the exact mechanism is not fully elucidated, research suggests it may interfere with octopamine receptors, which play a crucial role in various physiological processes in insects and mites. []

ANone: Yes, studies have shown that this compound, along with other diphenylcarbinol acaricides like bromopropylate and dicofol, potently inhibit octopamine-stimulated adenylate cyclase activity in two-spotted mites (Tetranychus urticae Koch). This inhibitory effect was not observed with structurally related diphenylethane insecticides. []

ANone: The molecular formula of this compound is C16H14Cl2O3, and its molecular weight is 325.19 g/mol.

ANone: No, leaching studies using soil columns showed that this compound does not readily leach. Most of the compound remained in the top 3 cm of the soil column after 18 days. []

ANone: This section is not applicable as the provided research papers do not discuss catalytic properties of this compound.

ANone: Yes, QSAR modeling has been successfully employed to identify surrogate chemicals for this compound metabolites like dichlorobenzophenone (DCBP). By analyzing structural and descriptor similarity, researchers can utilize toxicity data from surrogate chemicals to assess the potential risks of this compound metabolites. []

ANone: Yes, the ester group in this compound is crucial for its metabolism. Studies comparing this compound (ethyl ester) with chloropropylate (isopropyl ester) demonstrated that the ethyl ester was more readily hydrolyzed by rat liver enzymes. This difference in hydrolysis rates influenced the formation of metabolites like 4,4′-dichlorobenzophenone and carbon dioxide. [, ]

ANone: While specific SHE regulations are not discussed in these papers, the use of this compound as a pesticide has been subject to risk assessment by regulatory agencies like the EPA. These assessments involve balancing the benefits of its use against potential risks to human health and the environment. []

ANone: In rats, this compound is primarily metabolized in the liver. The key metabolic step involves the cleavage of the ester linkage by carboxylesterases, resulting in the formation of 4,4’-dichlorobenzilic acid. This acid is further degraded into p-chlorobenzoic acid, which is then excreted. []

ANone: Research indicates that the primary mechanism for dicofol resistance in T. urticae is enhanced metabolic detoxification. Resistant strains exhibit increased production of water-soluble metabolites and lower internal dicofol levels compared to susceptible strains. This resistance mechanism also confers cross-resistance to this compound. []

ANone: Studies comparing the development of resistance in T. urticae to various acaricides revealed that while resistance to this compound and Aramite increased gradually over multiple selections, resistance to organophosphates like parathion and ethion developed rapidly. [] This suggests different modes of action and selection pressures influence the development of resistance.

ANone: Although rare, there has been a reported case of toxic encephalopathy associated with exposure to this compound mist. The patient exhibited neurological symptoms and EEG abnormalities. [] This highlights the potential for neurological effects, although more research is needed to understand the underlying mechanisms and risk factors.

ANone: These sections are not directly addressed in the provided research papers, which primarily focus on the acaricidal properties, metabolism, and environmental fate of this compound.

ANone: Yes, several acaricides have shown efficacy against citrus rust mite, including GC-9160, which demonstrated superior control compared to this compound in field trials. [] Other promising compounds include NIA-10242, N-4543, and Hercules 14503, although further research is necessary to assess their efficacy and safety profiles fully. []

ANone: Researchers utilize various tools and techniques to study this compound, including gas chromatography, mass spectrometry, high-performance liquid chromatography, and radiolabeling techniques. [, , , ] Additionally, computational models and databases contribute to understanding its properties and predicting its behavior. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate](/img/structure/B1668722.png)